1-Methylbiguanide sulphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

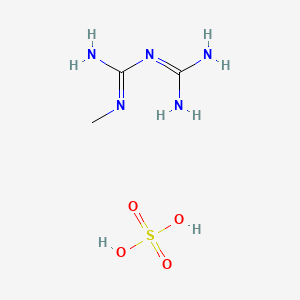

1-Methylbiguanide sulphate is a chemical compound with the molecular formula C3H9N5. It is known for its applications in various scientific fields, particularly in the pharmaceutical industry. This compound is a derivative of biguanide and is structurally related to metformin, a widely used antidiabetic drug.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methylbiguanide sulphate can be synthesized through the reaction of methylamine with dicyandiamide under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as water or ethanol, to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methylbiguanide sulphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are often used.

Substitution: Various reagents, including halogens and alkylating agents, can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms, while reduction can produce various reduced derivatives.

Applications De Recherche Scientifique

1-Methylbiguanide sulphate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: this compound is investigated for its potential therapeutic effects, particularly in relation to its structural similarity to metformin.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mécanisme D'action

The mechanism of action of 1-methylbiguanide sulphate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in metabolic processes. For example, it may influence the insulin receptor pathway, similar to metformin, leading to improved glucose uptake and utilization.

Comparaison Avec Des Composés Similaires

Metformin: A widely used antidiabetic drug with a similar structure and mechanism of action.

Phenformin: Another biguanide derivative with antidiabetic properties, though less commonly used due to its side effects.

Buformin: Similar to metformin and phenformin, used in the treatment of diabetes.

Uniqueness: 1-Methylbiguanide sulphate is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other biguanide derivatives

Activité Biologique

1-Methylbiguanide sulphate, a derivative of the biguanide class, is primarily recognized for its role in metabolic processes and potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, effects on cellular metabolism, and its implications in various biological contexts.

Overview of Biguanides

Biguanides, including metformin and its derivatives, are known for their antihyperglycemic properties and are widely used in the management of type 2 diabetes. The primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in regulating glucose metabolism and energy homeostasis .

This compound exerts its biological effects through several key pathways:

- AMPK Activation : Similar to metformin, this compound activates AMPK, leading to enhanced insulin sensitivity and decreased hepatic gluconeogenesis. This results in lower blood glucose levels, making it a potential candidate for diabetes management .

- Inhibition of Mitochondrial Complex I : The compound inhibits mitochondrial complex I, which reduces ATP production and increases the ADP:ATP and AMP:ATP ratios. This shift is critical for AMPK activation and subsequent metabolic effects .

- Antiproliferative Effects : Research indicates that biguanides can exhibit antiproliferative properties in cancer cell lines. The activation of AMPK is linked to pro-apoptotic signaling pathways that may contribute to reduced tumor growth .

Antidiabetic Properties

This compound has been shown to effectively lower plasma glucose levels. In experimental models, administration led to significant reductions in blood glucose due to enhanced insulin sensitivity and decreased hepatic glucose output .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The compound's ability to activate AMPK not only aids in glucose regulation but also triggers apoptosis in cancer cells, highlighting its potential as an adjunct therapy in oncology .

Comparative Analysis with Other Biguanides

| Compound | Primary Use | Mechanism of Action | Biological Effects |

|---|---|---|---|

| Metformin | Type 2 diabetes treatment | AMPK activation, mitochondrial inhibition | Lowers blood glucose, antiproliferative |

| This compound | Investigational use | Similar to metformin; less studied | Potentially lowers blood glucose, anticancer |

| Biguanide | Experimental use | Less defined; may share mechanisms with metformin | Varies; potential metabolic effects |

Case Study 1: Metabolic Pathway Analysis

A study involving Pseudomonas isolates demonstrated that these bacteria could metabolize metformin and its derivatives, including 1-methylbiguanide. The findings suggest that environmental bacteria can utilize these compounds as nitrogen sources, indicating their broader ecological impact and potential for bioremediation .

Case Study 2: Cancer Cell Response

In research examining the effects of xenobiotic mixtures on MCF-7 breast cancer cells, exposure to biguanides like 1-methylbiguanide resulted in altered metabolomic profiles associated with cell proliferation and oxidative stress responses. This underscores the compound's potential role in cancer treatment strategies .

Propriétés

IUPAC Name |

1-(diaminomethylidene)-2-methylguanidine;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N5.H2O4S/c1-7-3(6)8-2(4)5;1-5(2,3)4/h1H3,(H6,4,5,6,7,8);(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDFZVWCDAKAAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(N)N=C(N)N.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.